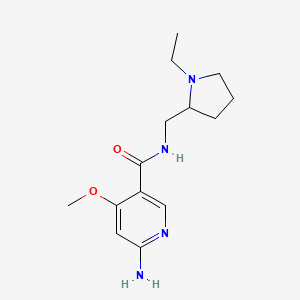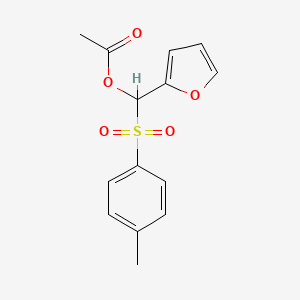
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is an organic compound that features both an iodo-substituted benzaldehyde and a pyrrole moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom and the pyrrole ring makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of the pyrrole moiety. One common method includes the following steps:
Iodination: The starting benzaldehyde is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the desired position.
Pyrrole Introduction: The iodinated benzaldehyde is then reacted with a pyrrole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzaldehydes.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and microbial infections.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The iodine atom and the pyrrole ring can facilitate binding to target molecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzene
- 3-Iodo-2-(1H-pyrrole-1-carbonyl)benzaldehyde
- 2-Bromo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
Uniqueness
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is unique due to the specific positioning of the iodine atom and the pyrrole moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.
Propiedades
Número CAS |
921620-78-2 |
|---|---|
Fórmula molecular |
C12H8INO2 |
Peso molecular |
325.10 g/mol |
Nombre IUPAC |
2-iodo-3-(pyrrole-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H8INO2/c13-11-9(8-15)4-3-5-10(11)12(16)14-6-1-2-7-14/h1-8H |
Clave InChI |
SAKKJQPOZLRIBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C(=O)C2=CC=CC(=C2I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)


![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
